molecular formula C17H17F2NOS B6540890 2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058459-28-1

2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540890
CAS No.: 1058459-28-1
M. Wt: 321.4 g/mol
InChI Key: HLRHKNYFUNVMBD-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide” is a complex organic compound. It contains a benzamide group, which is a common component in various pharmaceuticals due to its bioactivity . The compound also has a thiophene ring, a sulfur-containing heterocycle that is found in many important drugs . The presence of fluorine atoms can enhance the compound’s stability, bioavailability, and ability to penetrate biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene ring, and fluorine atoms attached to the benzene ring . The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzamides can undergo various reactions, including hydrolysis and substitution reactions . Thiophenes can participate in electrophilic substitution and metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of fluorine atoms and the thiophene ring could influence properties like solubility, stability, and reactivity .

Properties

IUPAC Name

2,6-difluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NOS/c18-12-5-3-6-13(19)15(12)16(21)20-11-17(8-1-2-9-17)14-7-4-10-22-14/h3-7,10H,1-2,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRHKNYFUNVMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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